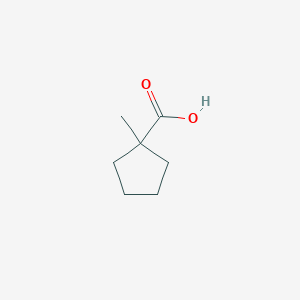

1-Methylcyclopentanecarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIBBVOEXUQHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911618 | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5217-05-0, 110378-86-4 | |

| Record name | 1-Methylcyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction to 1-Methylcyclopentanecarboxylic Acid

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid

Prepared by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-Methylcyclopentanecarboxylic acid (CAS No: 5217-05-0), a key chemical intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, validated synthesis protocols, analytical characterization methods, and significant applications. Emphasis is placed on the rationale behind experimental choices and the compound's emerging role as a structural motif in modern drug discovery, particularly in the development of selective ion channel modulators. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile building block.

1-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid belonging to the family of cyclopentane derivatives.[1][2][3] Its structure consists of a five-membered cyclopentane ring where a methyl group and a carboxylic acid functional group are attached to the same carbon atom (C1 position).[1][4] This seemingly simple molecule possesses a unique combination of steric and electronic properties that make it a valuable synthon. The presence of a quaternary, sp³-hybridized carbon center imparts conformational rigidity and a distinct three-dimensional profile, which is highly sought after in medicinal chemistry for designing molecules that can achieve specific binding interactions with biological targets. Its applications range from being an intermediate in the synthesis of complex organic molecules to a key component in agrochemicals, polymers, and fragrances.[1][4] More recently, its scaffold has been identified as a crucial element in potent and selective inhibitors for therapeutic targets like the NaV1.7 voltage-gated sodium channel, highlighting its importance in the development of novel analgesics.[5]

Physicochemical Properties & Chemical Identifiers

A thorough understanding of a compound's properties is foundational to its application. 1-Methylcyclopentanecarboxylic acid typically presents as a colorless to light yellow liquid.[3][4] Its cyclic, aliphatic nature makes it readily soluble in common organic solvents, while the polar carboxylic acid group confers limited solubility in water.[4]

| Property | Value | Source |

| CAS Number | 5217-05-0 (Primary); 110378-86-4 (Alternate) | [4][6][7][8] |

| Molecular Formula | C₇H₁₂O₂ | [2][3][4][6] |

| Molecular Weight | 128.17 g/mol | [3][4][8] |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [8] |

| Boiling Point | 219.0 °C at 760 mmHg (estimated) | [3][6] |

| Density | ~1.02 - 1.1 g/cm³ | [3][6] |

| pKa | 5.00 ± 0.20 (Predicted) | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | CC1(CCCC1)C(=O)O | [2][4][9] |

| InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of 1-Methylcyclopentanecarboxylic acid can be approached through several routes. The choice of method often depends on the scale, available starting materials, and desired purity. A common and reliable laboratory-scale approach involves the α-methylation of a cyclopentanecarboxylic acid derivative.

Protocol: α-Methylation of Cyclopentanecarboxylate

This protocol describes a robust method starting from the commercially available methyl cyclopentanecarboxylate. The causality is clear: we first create a nucleophilic enolate from the ester and then react it with an electrophilic methyl source. This two-step process followed by hydrolysis is a classic and effective way to achieve α-alkylation of a carbonyl compound.

Step 1: Enolate Formation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA) in THF. LDA is chosen as the base because it is strong enough to completely deprotonate the α-carbon of the ester, but it is also sterically hindered, which minimizes competitive nucleophilic attack at the ester carbonyl.

-

Add a solution of methyl cyclopentanecarboxylate dropwise to the LDA solution. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.

Step 2: Methylation

-

While maintaining the temperature at -78 °C, add methyl iodide (CH₃I) to the reaction mixture. Methyl iodide is an excellent electrophile for this Sₙ2 reaction. The reaction is kept cold to prevent side reactions, such as elimination or multiple alkylations.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Ester Hydrolysis

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 1-methylcyclopentanecarboxylate.

-

To the crude ester, add a solution of sodium hydroxide (NaOH) in a mixture of methanol and water.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is fully consumed. This saponification step converts the ester back to the carboxylate salt.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~1 by the dropwise addition of concentrated hydrochloric acid (HCl) while cooling in an ice bath.[10]

-

Extract the resulting white precipitate or oil with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-Methylcyclopentanecarboxylic acid.

Step 4: Purification and Validation

-

The crude product can be purified by vacuum distillation or column chromatography if necessary.

-

The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthetic workflow for 1-Methylcyclopentanecarboxylic acid.

Analytical Characterization

To ensure the integrity of experimental results, rigorous analytical characterization is non-negotiable. For a compound like 1-Methylcyclopentanecarboxylic acid, a standard suite of spectroscopic methods is employed for structural verification and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the methyl group (a singlet, integrating to 3H), the four methylene groups of the cyclopentane ring (complex multiplets, integrating to 8H), and the acidic proton of the carboxylic acid (a broad singlet, integrating to 1H).

-

¹³C NMR: Will show distinct signals for the quaternary carbon, the carbonyl carbon, the methyl carbon, and the methylene carbons of the ring, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to its molecular formula (C₇H₁₂O₂).[6][8] The fragmentation pattern can also offer further structural confirmation.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carbonyl group (typically ~1700 cm⁻¹).

Applications in Research and Drug Development

While serving as a versatile intermediate, 1-Methylcyclopentanecarboxylic acid has gained significant traction in pharmaceutical research as a valuable structural motif.[1]

Role as a Bioisosteric Replacement

In drug design, small structural modifications can lead to profound changes in a molecule's pharmacological profile. The cyclopentane ring of this molecule can serve as a bioisostere for other cyclic or acyclic fragments. Its defined three-dimensional shape can help in optimizing ligand-receptor interactions, improving properties like metabolic stability, and reducing off-target effects.

Application in NaV1.7 Inhibitors

A prominent recent application is in the design of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for pain therapeutics.[5] Research has shown that replacing a proline "warhead" in a series of inhibitors with the 1-methylcyclopentanecarboxylic acid moiety significantly boosted potency against NaV1.7.[5] This highlights the specific steric and electronic contributions of this fragment in achieving high-affinity binding. The carboxylic acid group can form critical hydrogen bonds or ionic interactions in the target's active site, while the methylated cyclopentane ring provides an optimal hydrophobic scaffold to orient the rest of the molecule.[5]

Caption: Role of the molecule in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

-

Safety: While comprehensive toxicity data is not widely available, 1-Methylcyclopentanecarboxylic acid should be handled with standard laboratory precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mist.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[3]

Conclusion

1-Methylcyclopentanecarboxylic acid is more than a simple cyclic molecule; it is a strategic building block for chemists and pharmaceutical scientists. Its well-defined structure, accessible synthesis, and favorable physicochemical properties make it an asset in creating molecular complexity. Its demonstrated success in modulating challenging biological targets like ion channels underscores its potential in the ongoing quest for more effective and safer therapeutics. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research and development settings.

References

- Chemsrc. (2025, August 21). 1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0.

- CymitQuimica. CAS 5217-05-0: 1-Methylcyclopentanecarboxylic acid.

- Lam, P. Building Blocks of Innovation: The Potential of Cyclopentanecarboxylic Acid, 1-Methyl.

- ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid - 110378-86-4.

- Guidechem. Cyclopentanecarboxylic acid, 1-methyl- 5217-05-0 wiki.

- ChemicalBook. (2025, July 16). Cyclopentanecarboxylic acid, 1-methyl- | 5217-05-0.

- Sigma-Aldrich. 1-Methylcyclopentane-1-carboxylic acid | 5217-05-0.

- Apollo Scientific. 5217-05-0 Cas No. | 1-Methylcyclopentane-1-carboxylic acid.

- National Center for Biotechnology Information. (2025). 1-Methylcyclopentane-1-carboxylic acid. PubChem Compound Summary for CID 138436.

- Cheméo. Chemical Properties of Cyclopentanecarboxylic acid, 1-methyl- (CAS 5217-05-0).

- PubChemLite. 1-methylcyclopentanecarboxylic acid (C7H12O2).

- National Center for Biotechnology Information. (2025). Cyclopentanecarboxylic acid, 1-methyl-, methyl ester. PubChem Compound Summary for CID 138306.

- Google Patents. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Sun, S., et al. (2025, February 1). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed.

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. Page loading... [guidechem.com]

- 3. Cyclopentanecarboxylic acid, 1-methyl- | 5217-05-0 [chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-methylcyclopentanecarboxylic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 10. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

The Thermodynamic and Operational Profile of 1-Methylcyclopentanecarboxylic Acid: Boiling Point Dynamics and Distillation Workflows

Executive Summary

For researchers and process chemists in drug development, the physical properties of synthetic intermediates dictate the boundaries of scale-up operations. 1-Methylcyclopentanecarboxylic acid (CAS: 5217-05-0) is a highly valued cycloaliphatic building block used to introduce lipophilicity and severe steric hindrance into Active Pharmaceutical Ingredients (APIs). However, its high atmospheric boiling point of 219 °C presents unique thermodynamic challenges during purification[1].

This whitepaper dissects the causality behind the physicochemical behavior of 1-methylcyclopentanecarboxylic acid, explores its strategic role in modern pharmacology, and establishes a self-validating, step-by-step protocol for its purification via vacuum distillation.

Physicochemical Profiling & Thermodynamic Causality

Understanding the boiling point of an intermediate requires looking beyond the raw data to the underlying molecular interactions. Despite having a relatively low molecular weight of 128.17 g/mol , 1-methylcyclopentanecarboxylic acid exhibits an unusually high atmospheric boiling point.

The Causality of the Boiling Point: The carboxylic acid functional group acts as both a strong hydrogen bond donor and acceptor. In the liquid phase, these molecules rapidly associate to form stable, hydrogen-bonded dimers. This dimerization effectively doubles the mass of the vaporizing species. To transition from the liquid to the gas phase, the system must absorb sufficient thermal energy to break these robust intermolecular forces, pushing the atmospheric boiling point to 219 °C[1].

Table 1: Physicochemical & Thermodynamic Profile

| Property | Value | Causality / Implication |

| CAS Number | 5217-05-0 | Standard identifier for procurement and safety tracking. |

| Molecular Weight | 128.17 g/mol | Low MW, but effective boiling point is driven by dimerization. |

| Density | 1.1 ± 0.1 g/cm³ | Denser than water; informs phase separation in liquid-liquid extraction workflows[2]. |

| Boiling Point (760 mmHg) | 219.0 °C | High BP due to strong intermolecular hydrogen bonding of the carboxyl group[1]. |

| Boiling Point (<15 mmHg) | ~105–115 °C | Vacuum reduction is required to bypass the thermal degradation threshold during purification. |

Strategic Role in Drug Development

In medicinal chemistry, the incorporation of a 1-methylcyclopentyl moiety is rarely accidental; it is a deliberate structural choice driven by pharmacokinetics.

1-Methylcyclopentanecarboxylic acid is a critical precursor in the synthesis of complex tricyclic compounds and targeted therapeutics. Notably, it is utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors , which are vital for treating B-cell malignancies and autoimmune disorders[3]. Furthermore, it serves as an intermediate for oxadiazole derivatives that act as Sphingosine-1-phosphate (S1P) receptor modulators , targeting neoplastic diseases and tissue rejection[4].

The Causality of Steric Shielding: The quaternary carbon (C1 of the cyclopentane ring) introduces significant steric bulk directly adjacent to the carbonyl carbon. When this acid is converted into an amide or ester in a final API, the bulky methyl-cyclopentyl group physically shields the labile bond from enzymatic cleavage (e.g., by esterases or cytochrome P450 enzymes). This steric hindrance dramatically increases the metabolic stability and biological half-life of the resulting drug.

Distillation Thermodynamics: The Case for Vacuum Processing

Subjecting 1-methylcyclopentanecarboxylic acid to its atmospheric boiling point of 219 °C is operationally hazardous. At temperatures exceeding 180 °C, organic acids with strained cycloaliphatic rings become highly susceptible to thermal degradation, specifically decarboxylation (loss of CO₂) and oxidation (if trace oxygen is present).

To preserve the structural integrity of the intermediate, process chemists must manipulate the pressure variable of the Clausius-Clapeyron equation. By reducing the system pressure to <15 mmHg, the boiling point is artificially depressed to approximately 105–115 °C. This allows the compound to vaporize well below its thermal decomposition threshold.

Process Visualization

Thermodynamic decision matrix for distilling 1-Methylcyclopentanecarboxylic acid.

Self-Validating Protocol: Vacuum Distillation Workflow

To ensure high-fidelity purification suitable for pharmaceutical scale-up, the following self-validating methodology must be employed. Every step includes a built-in validation check to guarantee causality between the action and the result.

Objective: Isolate >98% pure 1-methylcyclopentanecarboxylic acid from crude synthetic mixtures.

Phase 1: System Integrity & Preparation

-

Apparatus Assembly: Construct a short-path distillation setup.

-

Causality: A short-path condenser minimizes the distance vapors must travel, reducing holdup volume and preventing prolonged thermal exposure.

-

-

Leak-Rate Validation: Evacuate the system to a target pressure of <15 mmHg. Isolate the vacuum pump and monitor the pressure gauge for 5 minutes.

-

Validation Check: A pressure rise of <1 mmHg/min confirms system integrity. Oxygen ingress at elevated temperatures will cause oxidative degradation of the target molecule.

-

Phase 2: Thermal Equilibration

-

Degassing: Charge the crude liquid into the boiling flask with a PTFE-coated magnetic stir bar. Apply vacuum slowly at 25 °C.

-

Causality: This removes volatile solvents (e.g., extraction solvents like ethyl acetate) and dissolved air without causing violent bumping.

-

-

Controlled Heating: Submerge the flask in a silicone oil bath. Ramp the temperature at 2 °C/min until the bath reaches ~130–140 °C.

-

Causality: A slow ramp allows the system to establish a stable thermal gradient. The bath must be 15–20 °C hotter than the target vapor temperature to maintain a continuous, stable reflux ring.

-

Phase 3: Fractionation & Validation

-

Fore-run Segregation: Collect any distillate that condenses below 100 °C (vapor temperature). Discard this fraction, as it contains residual water and unreacted low-molecular-weight precursors.

-

Main Fraction Collection: Swap the receiving flask and collect the fraction boiling between 105 °C and 115 °C (at ~10-15 mmHg). Leave the heavy, dark residue (polymeric byproducts) in the boiling flask.

-

Analytical Validation: Analyze the main fraction via Gas Chromatography-Flame Ionization Detection (GC-FID) or proton NMR.

-

Validation Check: Integration of the chromatogram must show a >98% area-under-curve (AUC) for the primary peak. Only batches passing this threshold are cleared for downstream API cross-coupling reactions.

-

References

-

[1] Title: 1-Methylcyclopentane-1-carboxylic acid | 5217-05-0 - Sigma-Aldrich. Source: sigmaaldrich.com. URL:

-

[2] Title: 1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0 | Chemsrc. Source: chemsrc.com. URL:

-

[3] Title: WO 2016/106623 A1 - Bruton's Tyrosine Kinase (Btk) inhibitor compounds. Source: googleapis.com. URL:

-

[4] Title: WO2011071570A1 - Novel oxadiazole compounds. Source: google.com (Google Patents). URL:

Sources

- 1. 1-Methylcyclopentane-1-carboxylic acid | 5217-05-0 [sigmaaldrich.com]

- 2. 1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0 | Chemsrc [chemsrc.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2011071570A1 - Novel oxadiazole compounds - Google Patents [patents.google.com]

Introduction: The Structural Significance of a Substituted Cyclopentane

An In-Depth Technical Guide to the NMR Analysis of 1-Methylcyclopentanecarboxylic Acid

This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 1-methylcyclopentanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary to offer a deeper understanding of the structural nuances revealed by NMR. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our analysis in authoritative references.

1-Methylcyclopentanecarboxylic acid presents a fascinating case study in NMR spectroscopy. Its structure, featuring a non-planar cyclopentane ring and a quaternary stereocenter, introduces complexities to its spectra.[1] The conformational flexibility of the five-membered ring, which rapidly interconverts between envelope and twist forms at room temperature, leads to an averaging of NMR signals that can complicate direct analysis.[1] A thorough interpretation of the ¹H and ¹³C NMR spectra is therefore essential for verifying its synthesis, assessing purity, and understanding its three-dimensional structure, which can be critical for its function in larger molecular systems.

Part 1: Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-methylcyclopentanecarboxylic acid is defined by three distinct regions: the highly deshielded carboxylic acid proton, the upfield methyl singlet, and the complex multiplet region of the cyclopentane ring protons.

The Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most downfield signal, typically appearing as a broad singlet in the 10-12 ppm range.[2][3] Its chemical shift is highly sensitive to concentration and solvent due to its involvement in hydrogen bonding.[4][5] In many cases, this peak can be so broad as to be nearly undetectable.[6] A key validation technique is to add a drop of deuterium oxide (D₂O) to the NMR tube; the acidic proton will exchange with deuterium, causing the signal to disappear from the spectrum.[3][5]

The Methyl Protons (-CH₃)

The three protons of the methyl group, being attached to the quaternary C1 carbon, lack adjacent protons for spin-spin coupling. Consequently, they appear as a sharp, isolated singlet. Based on typical alkyl chemical shifts, this signal is expected in the upfield region, generally around 1.2-1.5 ppm. Its integration value of 3H makes it a reliable landmark for assignment.

The Cyclopentane Methylene Protons (-CH₂-)

This region of the spectrum is the most complex. The eight methylene protons on the cyclopentane ring are diastereotopic due to the C1 stereocenter. This non-equivalence means they should, in principle, have distinct chemical shifts and coupling patterns. However, due to the rapid conformational averaging of the ring, a complex and overlapping series of multiplets is typically observed between 1.4 and 2.5 ppm.[1] The protons on the carbons alpha to the carboxyl group (C2 and C5) are expected to be at the downfield end of this range (around 2.0-2.5 ppm), as they are deshielded by the electronegative carbonyl group.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methylcyclopentanecarboxylic Acid in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Characteristics |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Disappears upon D₂O exchange.[3][5] |

| -CH₂- (C2, C5) | 2.0 - 2.5 | Multiplet | 4H | Alpha to the carbonyl group. |

| -CH₂- (C3, C4) | 1.4 - 1.9 | Multiplet | 4H | Further from the electron-withdrawing group. |

| -CH₃ | 1.2 - 1.5 | Singlet | 3H | Sharp signal due to no adjacent protons. |

Part 2: Carbon-¹³ (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms and offers insight into their electronic environments. For 1-methylcyclopentanecarboxylic acid, six distinct signals are expected.

The Carbonyl Carbon (-C=O)

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield in the 175-185 ppm range for saturated aliphatic acids.[4][5] This characteristic shift makes it easily identifiable.

The Quaternary Carbon (C1)

The C1 carbon, bonded to the methyl group, the carboxyl group, and two ring carbons, is a quaternary carbon. Its signal is expected in the 40-50 ppm range. Due to the absence of directly attached protons, it will not benefit from the Nuclear Overhauser Effect (NOE) during proton decoupling, often resulting in a peak of lower intensity compared to protonated carbons.

The Methyl Carbon (-CH₃)

The carbon of the methyl group is found in the aliphatic region, typically between 20-30 ppm.

The Cyclopentane Methylene Carbons (-CH₂-)

The four methylene carbons of the ring are non-equivalent. The C2 and C5 carbons, being chemically equivalent, will produce one signal, while the C3 and C4 carbons, also equivalent to each other, will produce a second signal. The carbons alpha to the carbonyl (C2/C5) are more deshielded and will appear further downfield than the more remote C3/C4 carbons.[2]

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methylcyclopentanecarboxylic Acid in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Characteristics |

| -C=O | 175 - 185 | Most downfield signal.[4] |

| C1 | 40 - 50 | Quaternary carbon, often has lower intensity. |

| C2/C5 | 35 - 45 | Alpha to the carbonyl group. |

| C3/C4 | 25 - 35 | Beta to the carbonyl group. |

| -CH₃ | 20 - 30 | Upfield aliphatic signal. |

Part 3: Experimental Protocol for NMR Analysis

Adherence to a robust protocol is critical for obtaining high-quality, reproducible NMR data. This workflow is designed as a self-validating system.

Sample Preparation

-

Analyte Purity: Begin with a sample of 1-methylcyclopentanecarboxylic acid confirmed to be of high purity by another analytical method (e.g., LC-MS or GC-MS) to avoid misleading signals from impurities.

-

Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8+ atom % D). CDCl₃ is an excellent solvent for this analyte and has well-characterized residual solvent peaks.

-

Concentration: Accurately weigh 15-25 mg of the analyte and dissolve it in 0.6 mL of CDCl₃. This concentration provides a strong signal-to-noise ratio for both ¹H and ¹³C experiments without excessive viscosity.

-

Internal Standard: Add 10 µL of a 1% tetramethylsilane (TMS) solution in CDCl₃. TMS serves as the internal reference for chemical shift calibration (δ = 0.00 ppm).[7]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry, high-precision 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

NMR Data Acquisition (400 MHz Spectrometer)

¹H NMR Acquisition:

-

Experiment: Standard single-pulse ('zg30' on Bruker systems).

-

Spectral Width: 16 ppm (from -2 to 14 ppm).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 3.0 seconds.

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled single-pulse with NOE ('zgpg30' on Bruker systems).

-

Spectral Width: 240 ppm (from -15 to 225 ppm).

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2.0 seconds.

-

Acquisition Time (aq): 1.2 seconds.

Part 4: Visualization of Methodologies

The relationship between foundational and advanced NMR experiments is crucial for a comprehensive structural elucidation.

Caption: Logical workflow for the NMR analysis of 1-methylcyclopentanecarboxylic acid.

To definitively assign the complex methylene signals, 2D NMR is the authoritative approach.[1]

-

¹H-¹H COSY: This experiment reveals which protons are spin-coupled to each other, allowing one to "walk" along the carbon backbone of the cyclopentane ring and establish proton connectivity.

-

¹H-¹³C HSQC: This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides an unambiguous link between the two spectra.

-

¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to three bonds. It is essential for confirming the assignment of the quaternary carbon (C1) by observing correlations from the methyl protons and the C2/C5 protons to C1.

The causal relationship between the spectral data is illustrated below.

Caption: Causal relationships between molecular structure and observed NMR parameters.

Conclusion

The NMR analysis of 1-methylcyclopentanecarboxylic acid is a prime example of how fundamental spectroscopic principles can be applied to elucidate a complex molecular structure. While 1D NMR provides essential preliminary data, a complete and unambiguous assignment relies on the strategic application of 2D correlation experiments. By following the rigorous protocols outlined in this guide, researchers can confidently verify the structure, ensuring the integrity of their results and advancing their scientific objectives.

References

-

Title: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Spectroscopy of Carboxylic Acids and Nitriles Source: LibreTexts Chemistry URL: [Link]

-

Title: Organic Chemistry, 9th Edition Source: John McMurry URL: [Link]

-

Title: Spectroscopy of Carboxylic Acids Source: University of Calgary Chemistry URL: [Link]

-

Title: Introduction to Spectroscopy, 5th Edition Source: Pavia, Lampman, Kriz, Vyvyan URL: [Link]

-

Title: Interpreting the H-1 NMR spectrum of cyclopentane Source: Doc Brown's Chemistry URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jove.com [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Mass Spectrometry of 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanecarboxylic acid (C₇H₁₂O₂) is a saturated fatty acid with a distinctive cyclic structure. Its analysis is pertinent in various fields, including organic synthesis, pharmaceutical development as a potential metabolite or impurity, and in the study of natural products. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the definitive identification and quantification of this and similar compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of 1-methylcyclopentanecarboxylic acid, with a focus on practical experimental protocols and a detailed interpretation of its fragmentation patterns.

Due to the polar nature of the carboxylic acid functional group, direct analysis by GC-MS can be challenging, often leading to poor chromatographic peak shape and thermal instability. Therefore, derivatization to a more volatile and thermally stable ester form is the recommended and most common approach. This guide will focus on the analysis of 1-methylcyclopentanecarboxylic acid as its methyl ester derivative, a standard and reliable method for its characterization.

Part 1: Experimental Protocol - GC-MS Analysis of 1-Methylcyclopentanecarboxylic Acid via Methylation

A robust and reproducible analytical method is paramount for the accurate identification and quantification of 1-methylcyclopentanecarboxylic acid. The following protocol details the key steps from sample preparation and derivatization to the instrumental analysis.

Sample Preparation and Derivatization (Methylation)

The conversion of the carboxylic acid to its methyl ester is a critical step to enhance its volatility for GC-MS analysis.

Protocol:

-

Sample Dissolution: Accurately weigh a known quantity of the sample containing 1-methylcyclopentanecarboxylic acid and dissolve it in a suitable volatile organic solvent, such as methanol or diethyl ether.

-

Methylation Reagent: A common and effective method for methylation is the use of a solution of hydrogen chloride in methanol (methanolic HCl). This can be prepared by carefully bubbling dry HCl gas through anhydrous methanol.

-

Reaction: Add an excess of the methanolic HCl solution to the sample.

-

Heating: Seal the reaction vial and heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (typically 1-2 hours) to ensure complete conversion to the methyl ester.

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate). Extract the methyl 1-methylcyclopentanecarboxylate into a non-polar organic solvent like hexane or ethyl acetate.

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and then concentrate the solution to a suitable volume for GC-MS analysis under a gentle stream of nitrogen.

Diagram of the Methylation Reaction:

Caption: Workflow for the derivatization of 1-methylcyclopentanecarboxylic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of methyl 1-methylcyclopentanecarboxylate. These parameters should be optimized for the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Part 2: Mass Spectrum Analysis and Fragmentation Pattern

The electron ionization (EI) mass spectrum of methyl 1-methylcyclopentanecarboxylate provides a unique fragmentation pattern that serves as a fingerprint for its identification.

Overview of the Mass Spectrum

The mass spectrum of methyl 1-methylcyclopentanecarboxylate (molecular weight: 142.20 g/mol ) is characterized by a series of fragment ions resulting from the cleavage of the ester group and the cyclopentane ring. The molecular ion peak (M⁺) at m/z 142 is expected to be observed, though its intensity may be low.

Key Fragment Ions and Their Interpretation

The following table summarizes the major fragment ions observed in the mass spectrum of methyl 1-methylcyclopentanecarboxylate and their proposed structures.

| m/z | Proposed Fragment Structure | Interpretation |

| 142 | [C₈H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclopentane ring. |

| 111 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester group. |

| 83 | [C₅H₇O]⁺ or [C₆H₁₁]⁺ | Complex rearrangement and fragmentation of the ring and ester. A prominent peak often seen in cyclopentane derivatives. |

| 59 | [COOCH₃]⁺ | Acylium ion from the cleavage of the bond between the ring and the ester group. |

| 55 | [C₄H₇]⁺ | Fragment from the cyclopentane ring. |

Proposed Fragmentation Pathways

The fragmentation of methyl 1-methylcyclopentanecarboxylate under electron ionization can be rationalized through several key pathways.

Diagram of Major Fragmentation Pathways:

Caption: Proposed fragmentation pathways for methyl 1-methylcyclopentanecarboxylate.

Explanation of Pathways:

-

Loss of a Methyl Radical (m/z 127): The molecular ion can lose the methyl group attached to the cyclopentane ring, resulting in a fragment at m/z 127.

-

Loss of a Methoxy Radical (m/z 111): Cleavage of the O-CH₃ bond in the ester group leads to the formation of an acylium ion at m/z 111. This is a common fragmentation pathway for methyl esters.

-

Formation of m/z 83: This prominent ion is likely formed through a complex series of events involving ring opening and rearrangement, followed by the loss of neutral fragments. It could also arise from the acylium ion at m/z 111 via the loss of carbon monoxide (CO).

-

Formation of the Acylium Ion (m/z 59): Alpha-cleavage between the cyclopentane ring and the carbonyl group results in the formation of the resonance-stabilized methoxycarbonyl cation at m/z 59.

-

Formation of m/z 55: This ion corresponds to a C₄H₇⁺ fragment, likely originating from the fragmentation of the cyclopentane ring.

Conclusion

The mass spectrometric analysis of 1-methylcyclopentanecarboxylic acid, particularly after derivatization to its methyl ester, provides a wealth of structural information. By employing a systematic GC-MS approach with appropriate sample preparation and optimized instrumental parameters, researchers can confidently identify and characterize this compound. The detailed interpretation of the fragmentation pattern, guided by an understanding of fundamental mass spectrometric principles, allows for the unambiguous confirmation of the analyte's structure. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and related fields, enabling them to effectively utilize mass spectrometry for the analysis of cyclic carboxylic acids.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Mass Spectrometry: A Textbook, 3rd Edition. by Jürgen H. Gross. Springer.

- Practical Organic Mass Spectrometry: A Guide for Chemical and Biochemical Analysis, 2nd Edition. by J. R. Chapman. Wiley.

Comprehensive Technical Guide: 1-Methylcyclopentanecarboxylic Acid and Its Derivatives

Executive Summary & Chemical Identity

As a Senior Application Scientist navigating the complexities of modern drug discovery and organic synthesis, I frequently leverage sterically hindered, lipophilic building blocks to optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 1-Methylcyclopentanecarboxylic acid (CAS: 5217-05-0) is a privileged motif in this regard. Characterized by a gem-disubstituted cyclopentane ring, this cyclic carboxylic acid offers unique conformational rigidity[1]. The absence of α -protons renders it highly resistant to metabolic degradation (such as CYP450-mediated oxidation), while the methyl group provides a precise steric shield that can perfectly occupy hydrophobic pockets in target kinases and G protein-coupled receptors (GPCRs).

Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-methylcyclopentanecarboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its key quantitative data,[2],.

| Property | Value | Method / Source |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | Computed[3] |

| XLogP3-AA | 1.7 | Hydrophobicity metric[3] |

| Topological Polar Surface Area | 37.3 Ų | Polar surface area[3] |

| Predicted pKa | 5.00 ± 0.20 | [2] |

| Boiling Point | ~219.0 °C (at 760 mmHg) | Experimental |

| Density | 1.1 ± 0.1 g/cm³ | Experimental[4] |

The predicted pKa of ~5.00 dictates that this compound will exist predominantly in its ionized (carboxylate) form at physiological pH, a critical factor for solubility and formulation strategies.

Synthetic Methodologies: The Koch-Haaf Carbonylation

While 1-methylcyclopentanecarboxylic acid can be synthesized via the oxidation of 1-methylcyclopentanemethanol[5], the most industrially scalable and mechanistically fascinating route is the Koch-Haaf carbonylation starting from cyclohexanol.

Mechanistic Causality & Expert Insights

The transformation of a six-membered ring (cyclohexanol) into a five-membered ring carboxylic acid relies on the generation of a transient secondary carbocation. This intermediate undergoes a rapid skeletal rearrangement (ring contraction) to form the thermodynamically more stable tertiary 1-methylcyclopentyl carbocation.

The Causality of Stirring Kinetics: As documented in the , the product distribution is entirely dictated by the stirring speed[6]. A slowly stirred reaction yields predominantly cyclohexanecarboxylic acid (75%) and only 14% of the target 1-methylcyclopentanecarboxylic acid. However, rapid stirring shifts the yield to 61% for the 1-methylcyclopentyl derivative [6]. Why? Rapid agitation is a kinetic necessity; it ensures a high local concentration of in situ generated carbon monoxide, which rapidly traps the rearranged tertiary carbocation before alternative pathways can dominate.

Mechanistic pathway of the Koch-Haaf carbonylation with ring contraction.

Self-Validating Experimental Protocol

To ensure high fidelity and trust in the synthetic output, the following protocol incorporates a phase-transfer purification strategy that inherently validates the success of the reaction.

Step 1: Acidic Medium Preparation Charge a reaction vessel with 96% sulfuric acid. Cool the system to strictly 15–20 °C. Causality: Higher temperatures promote E1 elimination to form undesired olefins, while lower temperatures stall CO generation. Step 2: In Situ CO Generation Add 98–100% formic acid dropwise while maintaining vigorous, rapid stirring. Step 3: Substrate Addition Introduce cyclohexanol (or 1-methylcyclopentanol for direct carbonylation) dissolved in formic acid slowly over 1 hour. Allow the mixture to stir for an additional hour. Step 4: Quenching & Primary Extraction Pour the highly acidic mixture over crushed ice to precipitate the crude carboxylic acid. Extract the aqueous mixture with hexane. Step 5: Self-Validating Phase Transfer (Purification) Extract the combined hexane layers with 1.4 N KOH. Validation Checkpoint: The target carboxylic acid is selectively partitioned into the aqueous phase as a water-soluble potassium salt. Neutral byproducts (unreacted alcohols, olefins) remain in the hexane layer and are discarded. Acidify the isolated aqueous layer to pH 2 using 12 N HCl. The immediate precipitation or phase separation of the product confirms the successful isolation of the carboxylate moiety. Re-extract with hexane, dry over MgSO₄, and evaporate to yield the pure product.

Derivative Chemistry and Pharmaceutical Applications

The carboxylic acid acts as a foundational node for synthesizing highly functionalized derivatives, particularly esters and amides.

Esters

Derivatives such as methyl 1-methylcyclopentanecarboxylate (CAS: 4630-83-5) and ethyl 1-methylcyclopentanecarboxylate (CAS: 6553-72-6) are frequently synthesized via standard Fischer esterification[7],[8]. These esters are highly volatile, making them excellent candidates for continuous flow process monitoring via GC-MS, and serve as versatile intermediates for Grignard additions to form complex tertiary alcohols[9].

Amides in Targeted Drug Discovery

The true value of 1-methylcyclopentanecarboxylic acid is realized when it is coupled with complex amines to form stable amide linkages in targeted therapeutics:

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: As detailed in, the 1-methylcyclopentyl moiety is integrated into imidazopyrazine scaffolds[10]. These BTK inhibitors are critical in the treatment of B-cell malignancies and severe autoimmune diseases, where the steric bulk of the cyclopentyl group enhances the residence time of the drug in the kinase active site.

-

S1P Receptor Modulators: According to, the acid is utilized to synthesize oxadiazole derivatives that act as potent modulators of the Sphingosine-1-phosphate (S1P) receptor family[11]. These compounds afford profound immunosuppressive effects, useful in preventing transplant rejection and treating multiple sclerosis.

Pharmacological integration of 1-methylcyclopentyl moieties in drug design.

Conclusion

1-Methylcyclopentanecarboxylic acid is far more than a simple organic intermediate; it is a strategic structural asset in drug design. By mastering its kinetically driven synthesis and understanding the self-validating nature of its isolation, researchers can reliably access this moiety to impart metabolic stability and precise steric targeting into next-generation therapeutics.

References

-

PubChem , "1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436", National Institutes of Health. URL:[Link]

-

Organic Syntheses , "1-Methylcyclohexanecarboxylic Acid", Org. Synth. 1965, 45, 64. URL:[Link]

- Merck Sharp & Dohme Corp., "WO 2016/106623 A1 - Bruton's Tyrosine Kinase Inhibitors", Google Patents.

- Novartis AG, "WO 2011/071570 A1 - Novel oxadiazole compounds", Google Patents.

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Methylcyclopentanecarboxylic acid | CAS#:5217-05-0 | Chemsrc [chemsrc.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. orgsyn.org [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. Ethyl 1-methylcyclopentane-1-carboxylate | 6553-72-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO2011071570A1 - Novel oxadiazole compounds - Google Patents [patents.google.com]

Unlocking the Potential of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide for Researchers

Abstract

1-Methylcyclopentanecarboxylic acid, a structurally simple alicyclic carboxylic acid, represents a scaffold with significant, yet largely untapped, potential across diverse scientific disciplines. This guide provides an in-depth exploration of promising research avenues for this molecule, targeting researchers, scientists, and drug development professionals. We delve into its application as a core fragment in the design of novel therapeutics, particularly in the realm of pain management through the inhibition of the NaV1.7 sodium channel. Furthermore, we explore its utility as a monomer for the synthesis of advanced polymers with tailored properties and its potential as a novel fragrance ingredient. This document serves as a technical roadmap, complete with detailed synthetic and experimental protocols, to stimulate and guide future research and development efforts centered on this versatile chemical entity.

Introduction: The Case for a Re-examination of 1-Methylcyclopentanecarboxylic Acid

1-Methylcyclopentanecarboxylic acid (1-MCPCA) is a cyclic carboxylic acid featuring a five-membered carbon ring with a methyl and a carboxylic acid group attached to the same carbon atom.[1][2] Its fundamental chemical properties, including its acidic nature and solubility in organic solvents, make it a versatile intermediate in organic synthesis.[1] While it has been noted as a potential building block for pharmaceuticals and fragrances, its specific applications have remained underexplored.[1][2] This guide posits that the unique structural features of 1-MCPCA—specifically the combination of a rigid alicyclic core, a quaternary carbon center, and a reactive carboxylic acid handle—warrant a dedicated investigation into its potential in high-value research areas.

The cyclopentane motif is a prevalent feature in numerous approved drugs, where it can serve as a core scaffold or as a lipophilic appendage to enhance binding to biological targets.[3] The rigidity of the cyclopentane ring, compared to more flexible linear chains, can improve binding affinity and metabolic stability.[4][5] The presence of the carboxylic acid group provides a crucial anchor for biological interactions and a convenient point for chemical modification.[6][7]

This guide will illuminate three key areas of potential research for 1-MCPCA:

-

Medicinal Chemistry: As a scaffold for the development of potent and selective NaV1.7 inhibitors for the treatment of pain.

-

Materials Science: As a monomer for the synthesis of novel polyesters and polyamides with unique thermal and mechanical properties.

-

Fragrance Chemistry: As a potential source of new fragrance ingredients with desirable olfactory profiles.

For each area, we will provide a scientific rationale, actionable research plans, and detailed experimental protocols to facilitate immediate exploration.

Core Physicochemical Properties of 1-Methylcyclopentanecarboxylic Acid

A thorough understanding of the fundamental properties of 1-MCPCA is essential for its effective application in research.

| Property | Value | Source |

| Molecular Formula | C7H12O2 | [1][8] |

| Molecular Weight | 128.17 g/mol | [8] |

| CAS Number | 5217-05-0 | [1][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 219.0 ± 0.0 °C at 760 mmHg | [6] |

| logPoct/wat | 1.651 | [3] |

| pKa (Predicted) | 5.00 ± 0.20 | [7] |

Research Area 1: Medicinal Chemistry - A Novel Scaffold for NaV1.7 Inhibition

Scientific Rationale: Targeting Pain at its Source

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain.[9] Individuals with loss-of-function mutations in the gene encoding NaV1.7 are unable to feel pain, while gain-of-function mutations lead to debilitating pain syndromes. This makes selective inhibitors of NaV1.7 highly sought-after as non-opioid analgesics. Recent research has highlighted the potential of cyclopentane carboxylic acid derivatives as potent and selective NaV1.7 inhibitors.[8][9] The cyclopentane ring can effectively occupy a hydrophobic pocket in the channel, while the carboxylic acid forms crucial interactions.[8]

1-MCPCA presents an ideal starting point for a fragment-based or lead optimization campaign targeting NaV1.7. The methyl group at the 1-position can serve to probe specific hydrophobic interactions within the binding site and may enhance metabolic stability by blocking potential sites of oxidation.

Proposed Research Workflow

A systematic approach to exploring 1-MCPCA as a NaV1.7 inhibitor scaffold is outlined below.

Detailed Experimental Protocols

Two robust synthetic routes are proposed for the synthesis of the core scaffold.

Protocol 1: Alkylation of Cyclopentanecarboxylic Acid Ester Enolate

This method involves the deprotonation of a cyclopentanecarboxylic acid ester to form an enolate, followed by alkylation with an electrophilic methyl source.

-

Step 1: Esterification of Cyclopentanecarboxylic Acid.

-

To a solution of cyclopentanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl cyclopentanecarboxylate.[5]

-

-

Step 2: Enolate Formation and Alkylation.

-

To a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of methyl cyclopentanecarboxylate (1.0 eq) in THF dropwise.[10]

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

-

Step 3: Hydrolysis to 1-Methylcyclopentanecarboxylic Acid.

-

Dissolve the crude methyl 1-methylcyclopentanecarboxylate in a 1:1 mixture of THF and water.

-

Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC).

-

Acidify the reaction mixture to pH 2 with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-methylcyclopentanecarboxylic acid.

-

Protocol 2: Grignard Reaction with Cyclopentanone and Oxidation

This alternative route utilizes a Grignard reaction to install the methyl group, followed by oxidation.

-

Step 1: Synthesis of 1-Methylcyclopentanol.

-

To a solution of methylmagnesium bromide (1.2 eq) in diethyl ether at 0 °C, add a solution of cyclopentanone (1.0 eq) in diethyl ether dropwise.[9][11]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-methylcyclopentanol.[11]

-

-

Step 2: Oxidation to 1-Methylcyclopentanecarboxylic Acid. This step requires a strong oxidizing agent and should be performed with caution.

-

Prepare a solution of Jones reagent by dissolving chromium trioxide (2.0 eq) in a minimal amount of water and slowly adding concentrated sulfuric acid.

-

To a solution of 1-methylcyclopentanol (1.0 eq) in acetone at 0 °C, add the Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction with isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-methylcyclopentanecarboxylic acid.

-

This protocol outlines a high-throughput method for assessing the inhibitory activity of synthesized compounds on the human NaV1.7 channel.

-

Cell Culture:

-

Use a stable cell line expressing human NaV1.7, such as HEK293 or CHO cells.[12]

-

Culture the cells according to standard protocols provided by the supplier.

-

-

Electrophysiology Recordings:

-

Utilize an automated patch-clamp system (e.g., Nanion SyncroPatch or Port-a-Patch).[12][13]

-

Harvest cells and resuspend in the appropriate extracellular recording solution.

-

Use a whole-cell patch-clamp configuration.

-

Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at -120 mV and stepping to a depolarization potential (e.g., 0 mV) for a short duration (e.g., 20 ms).[12]

-

Establish a stable baseline current before compound application.

-

-

Compound Screening:

-

Prepare stock solutions of test compounds in DMSO.

-

Dilute the compounds to the desired final concentrations in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

-

Apply the compound solutions to the cells using the automated system's fluidics.

-

Record the NaV1.7 current in the presence of the compound and compare it to the baseline current to determine the percentage of inhibition.

-

For hit compounds, perform concentration-response experiments to determine the IC50 value.

-

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[2]

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[3]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[8]

-

Research Area 2: Materials Science - A Building Block for Novel Polymers

Scientific Rationale: Engineering Performance through Molecular Design

Alicyclic polymers are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for advanced applications such as photoresists and high-performance films.[14] The incorporation of carboxylic acid functionalities into polymer backbones can enhance properties like adhesion and solubility in aqueous developers.[14] Carboxylic acids are also key monomers in the synthesis of biodegradable polymers like polyesters and polyamides.[15][16]

1-MCPCA, with its rigid cyclopentane core and a single carboxylic acid group, can be envisioned as a valuable monomer or co-monomer. The methyl group can influence the polymer's solubility and packing, potentially leading to materials with unique properties.

Proposed Research Directions

Detailed Experimental Protocols

This protocol describes the synthesis of a polyester using a diol derivative of 1-MCPCA and a dicarboxylic acid.

-

Step 1: Synthesis of 1-Methyl-1-(hydroxymethyl)cyclopentanol. This step involves the reduction of the carboxylic acid and should be performed in an anhydrous environment.

-

To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 1-MCPCA (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to yield the diol.

-

-

Step 2: Polycondensation.

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the synthesized diol (1.0 eq), a dicarboxylic acid (e.g., adipic acid, 1.0 eq), and a catalyst such as p-toluenesulfonic acid (0.01 eq).[17][18]

-

Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the esterification reaction (e.g., 150-180 °C). Water will be evolved and collected.

-

After the initial evolution of water ceases, gradually increase the temperature and apply a vacuum to drive the reaction to completion and remove the final traces of water and other volatiles.

-

Continue the reaction until the desired molecular weight is achieved, as monitored by the viscosity of the polymer melt.

-

Cool the polymer to room temperature and characterize its properties (e.g., GPC for molecular weight, DSC for thermal transitions, TGA for thermal stability).

-

This protocol outlines the synthesis of a polyamide from the acyl chloride of 1-MCPCA and a diamine.

-

Step 1: Synthesis of 1-Methylcyclopentanecarbonyl Chloride.

-

To a solution of 1-MCPCA (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.[19]

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.

-

-

Step 2: Polycondensation.

-

In a flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a diamine (e.g., hexamethylenediamine, 1.0 eq) and a base (e.g., triethylamine, 2.2 eq) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0 °C and add a solution of 1-methylcyclopentanecarbonyl chloride (1.0 eq) in NMP dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent like water or methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

-

Characterize the resulting polyamide for its molecular weight, thermal properties, and mechanical strength.[15][19]

-

Research Area 3: Fragrance Chemistry - Exploring New Olfactory Spaces

Scientific Rationale: The Quest for Novel Scents

The fragrance industry is in constant search of new molecules with unique and desirable scent profiles. Esters of cyclic carboxylic acids are known to possess pleasant, often fruity and floral, odors. For instance, esters of methyl-substituted cyclohexanecarboxylic acids are used for their fruity, sweet, and creamy notes.[20][21] The structural rigidity and substitution pattern of the cyclic core play a crucial role in the olfactory properties of these molecules.

While there is limited specific information on the fragrance properties of 1-MCPCA derivatives, the structural analogy to known fragrance ingredients suggests that its esters could exhibit interesting and potentially valuable scents. The compact nature of the cyclopentane ring and the presence of the methyl group could lead to unique fruity, green, or even woody notes.

Proposed Research Plan

-

Ester Library Synthesis: Synthesize a library of esters of 1-MCPCA with a variety of simple alcohols (e.g., methanol, ethanol, isopropanol, hexanol) to explore a range of volatilities and potential scent profiles.

-

Olfactory Evaluation: Subject the synthesized esters to evaluation by a trained panel of perfumers to characterize their odor profiles, including top, middle, and base notes, as well as their intensity and tenacity.

-

Structure-Odor Relationship (SOR) Studies: Correlate the structural features of the esters (e.g., the nature of the alcohol moiety) with their perceived scents to identify key drivers of desired olfactory properties.

Detailed Experimental Protocol: Synthesis of 1-MCPCA Esters

Fischer Esterification

This is a straightforward and widely used method for ester synthesis.

-

In a round-bottom flask, combine 1-MCPCA (1.0 eq), the desired alcohol (e.g., ethanol, 3.0 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.05 eq).

-

Heat the mixture to reflux for 4-8 hours, using a Dean-Stark apparatus if the alcohol is not used in large excess to remove the water formed during the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation or column chromatography to obtain the pure fragrance candidate for olfactory evaluation.

Conclusion

1-Methylcyclopentanecarboxylic acid, while chemically simple, holds considerable promise for innovation in medicinal chemistry, materials science, and fragrance development. This guide has laid out a comprehensive and technically detailed framework for exploring these opportunities. By providing clear scientific rationales and actionable experimental protocols, we aim to empower researchers to unlock the full potential of this versatile molecule. The proposed research avenues offer the potential for the discovery of new pain therapeutics, the development of high-performance polymers, and the creation of novel fragrance ingredients, underscoring the value of re-examining seemingly simple chemical scaffolds in the quest for scientific advancement.

References

- Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033.

- Stojković, D., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. PMC.

- Google Patents. (n.d.). US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions.

- Okoroanyanwu, U., et al. (1998). Alicyclic Polymers for 193 nm Resist Applications: Synthesis and Characterization.

- IntechOpen. (2018). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers.

- Chemistry LibreTexts. (2015). 19.13: Biological Activity of Carboxylic Acids.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.

- American Chemical Society. (n.d.). Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry.

- Gilbert, K. M., et al. (2006). Structure-activity relationship between carboxylic acids and T cell cycle blockade. PubMed.

- Sahoo, S. K., et al. (2003). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Journal of Applied Polymer Science.

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

- Kumar, R., et al. (2014).

- Google Patents. (n.d.). EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons.

-

Nanion Technologies. (n.d.). Application Note Patch clamp recordings of hNa 1.7 on Nanion's Port-a-Patch®. Retrieved from [Link]

- Google Patents. (n.d.). EP2274409B1 - Use of carboxylic acid esters as a fragrance substance.

- ResearchGate. (n.d.). Automated Patch Clamp Analysis of nAChα7 and NaV 1.7 Channels.

- Patsnap. (2025). Future of Carboxylic Acid in Biodegradable Polymer Production.

- Britannica. (2026). Carboxylic acid - Polyamides, Synthesis, Esters.

-

Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

- Manning, J. R., et al. (2017).

- Filo. (2023). Show how to convert cyclopentanone to these compounds. In addition to cyc...

- Cohen Lab, Harvard University. (2016).

- Google Patents. (n.d.). EP2274409B1 - Use of carboxylic acid esters as a fragrance substance.

- Semantic Scholar. (2021).

- Dr. Tania CS. (2023). 1-methylcyclohexane carboxylic acid synthesis. YouTube.

- Li, C., et al. (2017).

- Bachmann, W. E., & Struve, W. S. (1941). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society.

- MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid.

- Homework.Study.com. (n.d.).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023). 22.

- Vaia. (n.d.). How would you prepare the following substances from cyclopentanol? More than one step may be required. (a) Cyclopentanone (b) Cyclopentene (c) 1 -.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Methylcyclopentene.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.

- YouTube. (2019). 11.

Sources

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Correlation of Optical and Automated Patch Clamp Electrophysiology for Identification of NaV1.7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tandem synthesis of alternating polyesters from renewable resources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 9. Show how to convert cyclopentanone to these compounds. In addition to cyc.. [askfilo.com]

- 10. youtube.com [youtube.com]

- 11. homework.study.com [homework.study.com]

- 12. Making sure you're not a bot! [nanion.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carboxylic acid - Polyamides, Synthesis, Esters | Britannica [britannica.com]

- 20. US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]

- 21. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]

Synthesis of 1-Methylcyclopentanecarboxylic acid experimental protocol

Application Note: Directed Synthesis of 1-Methylcyclopentanecarboxylic Acid via Enediolate Alkylation

Introduction & Strategic Overview

1-Methylcyclopentanecarboxylic acid is a highly valued geminally disubstituted cycloalkane building block. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and Bruton's Tyrosine Kinase (BTK) inhibitors1[1]. Installing a quaternary stereocenter on a cyclopentane ring requires a highly controlled synthetic environment to prevent polyalkylation and elimination byproducts. This protocol details a scalable, high-fidelity α -alkylation methodology.

Mechanistic Rationale & Pathway Selection

The Pitfall of Carbocation Rearrangement (Koch-Haaf Carboxylation) Historically, 1-methylcyclopentanecarboxylic acid was isolated as a rearrangement byproduct during the Koch-Haaf carboxylation of cyclohexanol. In strongly acidic media ( H2SO4 /formic acid), the intermediate secondary cyclohexyl carbocation undergoes an alkyl shift to form the more stable tertiary 1-methylcyclopentyl carbocation. Interestingly, the product distribution is entirely dependent on stirring speed: rapid stirring increases carbon monoxide solvation, trapping the rearranged tertiary cation to yield up to 61% 1-methylcyclopentanecarboxylic acid, whereas slow stirring favors the un-rearranged cyclohexanecarboxylic acid2[2]. Because this method lacks pharmaceutical-grade predictability3[3], direct α -alkylation is the standard.